![molecular formula C12H11NO2 B6413812 4-Hydroxy-2-(4-methoxyphenyl)pyridine, 95% CAS No. 1261917-63-8](/img/structure/B6413812.png)
4-Hydroxy-2-(4-methoxyphenyl)pyridine, 95%
Overview
Description
4-Hydroxy-2-(4-methoxyphenyl)pyridine, or 4-HMP, is an organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used in various synthetic reactions, such as aldehyde and ketone synthesis, and has been used in a variety of biological studies, including the study of enzyme inhibition, drug metabolism, and drug delivery. 4-HMP has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral agents.
Scientific Research Applications
4-HMP has been widely used in the study of enzyme inhibition, drug metabolism, and drug delivery. For example, it has been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. 4-HMP has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral agents. Furthermore, 4-HMP has been used in the development of targeted drug delivery systems, such as liposomes and nanoparticles, which can be used to deliver drugs to specific parts of the body.
Mechanism of Action
The mechanism of action of 4-HMP is not fully understood. However, it is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. In addition, 4-HMP has been shown to bind to the active site of certain enzymes, such as cytochrome P450, and inhibit their activity. Furthermore, 4-HMP has been shown to interact with certain receptors, such as the serotonin receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HMP have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and interact with certain receptors, such as the serotonin receptor. In addition, 4-HMP has been shown to inhibit the activity of certain bacteria, such as Staphylococcus aureus, and fungi, such as Candida albicans. Furthermore, 4-HMP has been shown to have anti-inflammatory and anti-cancer properties in animal models.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-HMP in laboratory experiments is its versatility. 4-HMP can be used in a variety of synthetic reactions, such as aldehyde and ketone synthesis, and has been used in a variety of biological studies, including the study of enzyme inhibition, drug metabolism, and drug delivery. Furthermore, 4-HMP can be used in the synthesis of a variety of pharmaceuticals, such as antifungal and antiviral agents.
However, there are some limitations to using 4-HMP in laboratory experiments. For example, 4-HMP is not soluble in water, which can limit its use in certain experiments. In addition, the synthesis of 4-HMP can be difficult and time-consuming, which can limit its use in certain experiments. Furthermore, the effects of 4-HMP on the human body have not been extensively studied, which can limit its use in certain experiments.
Future Directions
Despite its wide range of applications, there is still much to be learned about 4-HMP. Future research should focus on understanding the mechanism of action of 4-HMP, as well as its biochemical and physiological effects. In addition, further research should be conducted on the synthesis of 4-HMP, as well as its use in the synthesis of pharmaceuticals. Furthermore, further research should be conducted on the potential uses of 4-HMP in targeted drug delivery systems, such as liposomes and nanoparticles. Finally, further research should be conducted on the potential applications of 4-HMP in the field of cancer research, as well as its potential use in the treatment of other diseases.
Synthesis Methods
4-HMP can be synthesized from 4-hydroxy-2-methoxyphenol (4-HMP) and pyridine in two steps. First, 4-HMP is reacted with pyridine in an acid-catalyzed condensation reaction to form 4-hydroxy-2-(4-methoxyphenyl)pyridine. This reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of around 70°C. The second step involves the conversion of the 4-HMP-pyridine adduct to 4-HMP by treatment with a base, such as potassium carbonate or sodium hydroxide. This reaction is usually carried out in a solvent such as methanol or ethanol at a temperature of around 70°C.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)12-8-10(14)6-7-13-12/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBQVWIYDGDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692468 | |
Record name | 2-(4-Methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(4-methoxyphenyl)pyridine | |
CAS RN |
1261917-63-8 | |
Record name | 2-(4-Methoxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.